molecular formula C9H9N3O2 B1446909 Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate CAS No. 1416241-62-7

Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B1446909
CAS No.: 1416241-62-7
M. Wt: 191.19 g/mol
InChI Key: MWPWHNUODSDIBR-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a versatile chemical building block based on the privileged 1,2,4-triazolo[4,3-a]pyridine scaffold, recognized for its significant potential in medicinal chemistry and drug discovery research . Compounds featuring this core structure have demonstrated a broad spectrum of biological activities in scientific studies, making them valuable templates for developing new therapeutic agents. Researchers are particularly interested in this heterocyclic system for its application in creating molecules with antimalarial activity, as closely related sulfonamide derivatives have shown promising results against Plasmodium falciparum by targeting essential enzymes like falcipain-2 . Furthermore, the 1,2,4-triazolo[4,3-a]pyridine architecture serves as a key precursor for the synthesis of positive allosteric modulators of metabotropic glutamate receptors (mGluR2), which are being investigated for their potential in treating central nervous system disorders such as schizophrenia and anxiety . The ester functional group at the 7-position offers a reactive handle for further synthetic modification, allowing for diversification into various amides and other derivatives to explore structure-activity relationships . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-12-6-10-11-8(12)5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPWHNUODSDIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NN=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in high yields of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of commercially available and inexpensive reagents further enhances the feasibility of this method for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of triazolo[4,3-a]pyridine compounds. For instance, a study synthesized a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives that exhibited strong inhibitory activities against c-Met and VEGFR-2 kinases. Among these, compound 17l demonstrated significant antiproliferative effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively . The mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase.

Pesticidal Properties

Triazole derivatives have been investigated for their potential use as agrochemicals. Some studies indicate that triazolo[4,3-a]pyridine compounds may exhibit fungicidal activity against various plant pathogens. The specific mechanisms by which these compounds exert their effects on fungal cells include the inhibition of ergosterol biosynthesis, which is vital for fungal cell membrane integrity.

Synthesis of Novel Materials

The unique chemical structure of Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate allows for its incorporation into polymeric materials or as a ligand in metal-organic frameworks (MOFs). These materials can be tailored for specific applications such as catalysis or gas storage due to the compound's ability to coordinate with metal ions.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Description Key Findings
Medicinal ChemistryAnticancer agentSignificant antiproliferative activity against A549, MCF-7, HeLa cell lines; Mechanism involves c-Met/VEGFR-2 inhibition .
AgriculturePotential fungicideActivity against plant pathogens through ergosterol biosynthesis inhibition; further studies needed to confirm efficacy in field conditions.
Material ScienceComponent in polymers and MOFsPotential for enhanced catalytic properties; ongoing research into structural modifications for improved performance.

Mechanism of Action

The mechanism of action of Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain kinases, such as JAK1 and JAK2, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Variations

The table below summarizes critical structural differences between Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate and its analogs:

Compound Name Annulation Position Substituents Molecular Weight (g/mol) Hydrogenation State
This compound (CAS 1416241-62-7) [4,3-a] Ethyl ester at 7-position 191.18 Fully aromatic
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate [1,5-a] 6-methyl, 8-(2,4-dichlorophenyl), ethyl ester at 7-position 354.21 Fully aromatic
Methyl 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (CAS 1610060-60-0) [4,3-a] 3-bromo, methyl ester at 7-position 260.09 Partially hydrogenated
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1871041-43-8) [1,5-a] (pyrimidine core) 5,7-dimethyl, ethyl ester at 6-position 249.47 Fully aromatic
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-β]pyridine-3-carboxylate [1,5-β] 2-benzylsulfanyl, 7-(2-chlorophenyl), 5-methyl, ethyl ester at 3-position 455.94 Partially hydrogenated

Key Observations :

  • Annulation Position : The [4,3-a] fusion in the target compound vs. [1,5-a] or [1,5-β] in analogs alters ring geometry and electronic properties, influencing reactivity and binding interactions .
  • Substituents : Halogenated aryl groups (e.g., 2,4-dichlorophenyl) enhance lipophilicity and bioactivity, as seen in antifungal derivatives . Bromine or sulfanyl groups may improve metabolic stability .
  • Hydrogenation : Partial saturation (e.g., 4,7-dihydro derivatives) increases conformational flexibility and solubility .

Insights :

  • Antifungal activity correlates with electron-withdrawing substituents (e.g., dichlorophenyl), which enhance target binding .
  • The benzylsulfanyl group in may modulate selectivity for cysteine-rich enzyme active sites.

Physical and Crystallographic Properties

  • Crystal Packing : Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate forms zigzag chains via weak C–H⋯O interactions, with dihedral angles of 55.6° (carboxylate) and 72.6° (aryl group) relative to the triazolo-pyridine plane .
  • Solubility : Hydrogenated derivatives (e.g., CAS 1610060-60-0) exhibit improved solubility in polar solvents due to reduced aromaticity .

Biological Activity

Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as triazolopyridines. Its molecular formula is C10H10N4O2, and it features a triazole ring fused with a pyridine moiety. The presence of the carboxylate group is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyridine derivatives. For instance, SAR studies have shown that modifications on the triazolo and pyridine rings can enhance the inhibitory activity against various cancer cell lines. This compound demonstrated promising results in inhibiting Polo-like kinase 1 (Plk1), an important target in cancer therapy. The IC50 value for this compound was reported at approximately 110 nM, indicating its potency against Plk1 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial effects. A study indicated that derivatives of this compound showed selective activity against Chlamydia species and other pathogens. The compound's mechanism appears to involve interference with bacterial cell functions without significant toxicity to host cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings from SAR studies include:

  • Substituents on the Triazole Ring : Variations in substituents on the triazole ring affect binding affinity to target proteins.
  • Pyridine Modifications : Alterations in the pyridine moiety can enhance selectivity and potency against specific biological targets.

Table 1 summarizes the IC50 values of various derivatives and their corresponding activities:

CompoundTargetIC50 (nM)Activity Type
This compoundPlk1110Anticancer
6-Methyl derivativeChlamydia64Antimicrobial
Phenyl-substituted variantN. meningitidis16Antimicrobial

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Pyridine Fusion : Cyclization reactions that incorporate pyridine derivatives into the triazole framework.
  • Carboxylation : Introduction of the carboxylic acid moiety through esterification reactions.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : Cell line assays demonstrated significant inhibition of cell proliferation in cancer models when treated with this compound.
  • In Vivo Models : Animal studies are ongoing to assess the pharmacokinetics and therapeutic windows for this compound in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.